![molecular formula C9H14N2OS B2366261 4-(N-ethyl-S-methylsulfonimidoyl)aniline CAS No. 942410-48-2](/img/structure/B2366261.png)
4-(N-ethyl-S-methylsulfonimidoyl)aniline
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Description
4-(N-ethyl-S-methylsulfonimidoyl)aniline, also known as ESI, is a chemical compound that has been widely used in scientific research. It is a versatile molecule that has been utilized in various fields, including medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
4-(N-ethyl-S-methylsulfonimidoyl)aniline serves as a versatile building block in organic synthesis. Researchers utilize it to create novel compounds, especially in the design of pharmaceutical agents. Its unique sulfonimidoyl group can be modified to introduce specific functionalities, making it valuable for drug discovery and development .
Laccase-Mediated Textile Dyeing
In the textile industry, laccase enzymes are employed for eco-friendly dyeing processes. 4-(N-ethyl-S-methylsulfonimidoyl)aniline acts as a substrate for laccase-catalyzed oxidation, leading to the formation of colored products. This approach reduces the need for toxic chemicals and enhances sustainability in textile dyeing .
Functional Materials and Polymers
Researchers explore the incorporation of 4-(N-ethyl-S-methylsulfonimidoyl)aniline into polymer matrices. Its sulfonimidoyl group imparts unique properties, such as enhanced solubility and reactivity. These polymers find applications in coatings, sensors, and optoelectronic devices .
Sulfonamide Synthesis
The compound participates in the direct synthesis of sulfonamides. By reacting with amines or ammonia equivalents, it forms sulfonamide derivatives. These compounds have diverse uses, including as pharmaceuticals, agrochemicals, and materials .
Catalysis and Cross-Coupling Reactions
Researchers explore palladium-catalyzed methods using 4-(N-ethyl-S-methylsulfonimidoyl)aniline as a substrate. It participates in amination reactions, allowing the construction of complex molecules. These methods are valuable in synthetic chemistry and drug synthesis .
Functional Group Tolerance in Organic Transformations
The compound exhibits good functional group tolerance, making it compatible with various reaction conditions. It reacts with hydrazones, indoles, and other substrates, enabling the synthesis of diverse products. This tolerance is crucial for efficient and selective transformations in organic chemistry .
properties
IUPAC Name |
4-(N-ethyl-S-methylsulfonimidoyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-3-11-13(2,12)9-6-4-8(10)5-7-9/h4-7H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLWXTNEFCGRHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=S(=O)(C)C1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
942410-48-2 |
Source
|
Record name | 4-[(ethylimino)(methyl)oxo-lambda6-sulfanyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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